molecular formula C₁₈H₂₅NO₆ B1140168 4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol CAS No. 133697-16-2

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol

Cat. No.: B1140168
CAS No.: 133697-16-2
M. Wt: 351.39
InChI Key:
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Description

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₂₅NO₆ and its molecular weight is 351.39. The purity is usually 95%.
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Scientific Research Applications

Oligonucleotide Synthesis

4,6-O-Benzylidene-N-(tert-butoxycarbonyl)-1,5-imino-D-glucitol serves as a starting material for the synthesis of 2‘-Deoxy-d-mannitol nucleosides with a purine base moiety. This is crucial in the development of oligonucleotides, which are segments of nucleic acids, essential in genetic research and biotechnology (Hossain et al., 1998).

Glycoside Hydrolase Inhibition

This compound is instrumental in synthesizing carbohydrate-like dihydrooxazine and tetrahydrooxazine, which act as inhibitors of glycoside hydrolases. Glycoside hydrolases are enzymes that play a significant role in the metabolism of carbohydrates, making this research valuable for understanding various biological processes and potential therapeutic applications (Best et al., 2002).

Synthesis of Glycosidase Inhibitors

This chemical is used in the synthesis of glycosidase inhibitors like 6-amino-1,5,6-trideoxy-1,5-imino-D-glucitol, an important precursor for developing a wide range of glycosidase inhibitors. These inhibitors have significant potential in treating diseases like diabetes and HIV (Pampı́n et al., 2009).

Synthesis of Iminosugar Derivatives

The compound is crucial in the straightforward synthesis of N-alkylated 1-deoxynojirimycin derivatives modified at the 6-O-position. This research contributes to the development of lipophilic iminosugar derivatives, which are important in medicinal chemistry and drug development (Iftikhar & Fang, 2017).

Properties

IUPAC Name

tert-butyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(20)14(21)15-12(19)10-23-16(24-15)11-7-5-4-6-8-11/h4-8,12-16,20-21H,9-10H2,1-3H3/t12?,13?,14-,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFOIPNJKUIHCS-CWCWQXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC([C@H]([C@H]2C1COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676204
Record name tert-Butyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133697-16-2
Record name tert-Butyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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